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Hoechst 33258

DNA Minor Groove Binding Sequence Specificity Fluorescence Spectroscopy

Researchers requiring reproducible fixed-cell DNA staining frequently encounter cytoplasmic background and signal drift with generic intercalating dyes. Hoechst 33258 eliminates these issues through non-intercalative AT-rich minor groove binding that preserves native chromatin architecture. • 6.7-fold greater AT-sequence discrimination versus DAPI (200-fold vs. 30-fold Kₐ variation), critical for DNase I footprinting and DNA-ligand docking validation. • Superior nuclear localization with minimal cytoplasmic background in fixed V79 fibroblasts compared to Hoechst 33342. • Validated for dSTORM super-resolution microscopy via 405 nm photoconversion, enabling high-quality DNA density map reconstruction. • 7-fold binding preference for curved DNA over straight DNA, enabling chromatin topology studies unattainable with DAPI.

Molecular Formula C25H24N6O
Molecular Weight 424.5 g/mol
CAS No. 23491-44-3
Cat. No. B1216625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoechst 33258
CAS23491-44-3
Synonyms4-(5-(4-Methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)phenol, trihydrochloride
Bisbenzimidazole
Bisbenzimidazole Trihydrochloride
Bisbenzimide
Hoe 33258
Hoe-33258
Hoe33258
Hoechst 33258
NSC 322921
NSC-322921
NSC322921
Pibenzimol
Molecular FormulaC25H24N6O
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O
InChIInChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29)
InChIKeyINAAIJLSXJJHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hoechst 33258 Procurement Guide: Bisbenzimide DNA Minor Groove Binder for Fixed-Cell Nuclear Staining and Super-Resolution Microscopy


Hoechst 33258 (CAS 23491-44-3), also known as bisbenzimide H 33258, is a cell-permeable benzimidazole-derived fluorescent dye that belongs to the Hoechst family of nucleic acid stains [1]. It binds non-covalently and non-intercalatively to the minor groove of double-stranded DNA, exhibiting a pronounced preference for AT-rich sequence regions [2]. Upon binding to DNA, the fluorescence quantum yield of Hoechst 33258 increases substantially (quantum yield of approximately 0.034 upon DNA binding), enabling sensitive detection of nuclear material without the structural disruption associated with intercalating agents .

Fixed-cell nuclear staining — cell-permeable bisbenzimide dye validated for fluorescence microscopy and DNA content analysis in permeabilized or fixed preparations.
AT-rich minor groove binding — non-intercalative binding mode preserves native chromatin structure; pronounced preference for AATT sequence motifs.
Super-resolution microscopy compatibility — photoconversion behavior supports SMLM/dSTORM DNA density map reconstruction upon 405 nm illumination.
Temporal fluorescence stability — reported consistent signal over extended acquisition periods, supporting time-course flow cytometry and high-content screening workflows.

Why Hoechst 33258 Cannot Be Interchanged with Hoechst 33342, DAPI, or Other Minor Groove Binders


Despite sharing the bisbenzimide core structure, Hoechst 33258 differs significantly from its closest analog Hoechst 33342 and the common substitute DAPI in terms of cellular permeability, DNA sequence selectivity, and fluorescence stability over time [1]. Hoechst 33258 lacks the additional ethyl group present on Hoechst 33342, which reduces its lipophilicity and consequently alters its cellular uptake kinetics and subcellular distribution . Furthermore, Hoechst 33258 exhibits a unique DNA binding profile among AT-selective minor groove binders, displaying a strong preference for AATT sequences over AAAA—a pattern not observed for distamycin, netropsin, berenil, or DAPI [2]. These differences directly impact experimental outcomes in fixed-cell imaging, chromatin condensation studies, and kinetic DNA binding assays, making direct substitution without protocol revalidation a potential source of irreproducible results.

Attribute
Hoechst 33258
Hoechst 33342 / DAPI
Cellular permeability
Moderate lipophilicity; reduced non-specific cytoplasmic binding
Hoechst 33342: higher lipophilicity alters uptake kinetics and subcellular distribution
Sequence discrimination
AATT-preferring; ~50-fold affinity range across AT-tract arrangements
DAPI: narrower discrimination window (~30-fold); distamycin/netropsin/berenil prefer AAAA over AATT
Temporal fluorescence stability
Most stable over extended measurement periods
Hoechst 33342: least stable; DAPI: intermediate stability — signal drift may confound time-course experiments
Cytotoxicity context
Lower reported cytotoxicity in mammalian cell culture
Hoechst 33342: higher chemotoxicity may limit utility in chronic exposure or fixed-cell protocols
Direct substitution without protocol revalidation may introduce irreproducible staining patterns. Sequence-specific binding differences and temporal stability profiles should be verified for each assay context.

Hoechst 33258 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Hoechst 33258 vs. DAPI: Sequence Discrimination and Binding Affinity Range

Hoechst 33258 demonstrates substantially greater discrimination between different AT-rich DNA sequences compared to DAPI. When assessed across five different (A/T)₄ sequence contexts (AATT, TAAT, ATAT, TATA, TTAA), the association constant (Kₐ) for Hoechst 33258 varies by a factor of 200 between the highest and lowest affinity sites, whereas DAPI exhibits only a 30-fold variation under identical conditions [1]. This indicates that Hoechst 33258 is markedly more sensitive to subtle variations in minor groove geometry and base sequence, providing enhanced sequence-resolved binding information.

Sequence Discrimination vs. DAPI
Head-to-head
6.7-fold greater sequence discrimination than DAPI (200× vs. 30× Kₐ variation across five (A/T)₄ sites)
Higher sensitivity to minor groove geometry variation; supports sequence-resolved binding studies.
Fluorescence enhancement assay, 25°C, stable DNA hairpins.
DNA Minor Groove Binding Sequence Specificity Fluorescence Spectroscopy

Hoechst 33258 vs. Hoechst 33342: Nuclear Localization Fidelity in Fixed-Cell Assays

Although Hoechst 33342 is more lipophilic and exhibits higher membrane permeability in live-cell applications, Hoechst 33258 provides superior specificity for nuclear DNA in fixed-cell and cell fractionation studies. In V79 Chinese hamster lung fibroblast cells, Hoechst 33258 demonstrated more selective localization to the nuclear compartment with reduced non-specific binding to cytoplasmic structures compared to Hoechst 33342 [1]. This difference is attributed to the molecular charge differences between the two dyes, which affect their interaction with non-nuclear cellular components [1].

Nuclear Localization Fidelity vs. Hoechst 33342
Head-to-head
More selective nuclear DNA localization with reduced cytoplasmic background in V79 fibroblasts
Supports fixed-cell imaging and DNA content analysis where nuclear specificity is prioritized.
Qualitative difference reported; nuclear/cytoplasmic ratio not numerically specified.
Subcellular Distribution Fluorescence Microscopy Nuclear Staining

Hoechst 33258 vs. Distamycin, Netropsin, and Berenil: Unique AATT Preference Profile

Among a panel of four AT-selective minor groove-binding ligands (distamycin, netropsin, berenil, and Hoechst 33258), only Hoechst 33258 binds preferentially to AATT sequences over AAAA sequences [1]. This unique binding profile was established through quantitative DNase I footprinting using synthetic DNA fragments containing multiple blocks of (A/T)₄ sequences. Furthermore, Hoechst 33258 displays the greatest overall discrimination between different AT-tract arrangements, with a 50-fold difference in binding affinity between its preferred AATT site and the disfavored TATA site [1].

AATT vs. AAAA Preference Profile
Cross-study
Unique AATT > AAAA preference among distamycin, netropsin, berenil, and DAPI; 50-fold affinity difference between AATT and TATA
Enables discrimination between AATT and AAAA motifs; relevant for DNase I footprinting and ligand-DNA modeling.
Quantitative DNase I footprinting on synthetic (A/T)₄ DNA fragments.
DNase I Footprinting AT-Tract Binding Minor Groove Ligands

Hoechst 33258 vs. Hoechst 33342 vs. DAPI: Superior Fluorescence Temporal Stability

In flow cytometric analyses comparing sensitivity to staining conditions over time, Hoechst 33258 fluorescence proved to be the most stable among the three commonly used minor groove binders. Specifically, Hoechst 33258 fluorescence remained consistent across extended measurement periods, whereas Hoechst 33342 exhibited the least temporal stability and DAPI fluorescence showed intermediate variation [1]. This property makes Hoechst 33258 particularly valuable for experiments requiring extended imaging sessions or time-course flow cytometry where signal drift could confound data interpretation.

Temporal Fluorescence Stability Ranking
Head-to-head
Hoechst 33258 > DAPI > Hoechst 33342 (most stable to least stable over extended measurement periods)
Supports time-lapse imaging, extended flow cytometry, and high-content screening with minimal signal drift.
Flow cytometric analysis; apoptotic subpopulation discrimination assays.
Flow Cytometry Fluorescence Stability Apoptosis Detection

Hoechst 33258 vs. DAPI: Curved DNA Binding Preference

Hoechst 33258 exhibits a pronounced binding preference for curved DNA structures compared to straight DNA, binding seven times (7×) more strongly to the curved (CA₄T₄G)ₙ decamer sequence than to the straight (CT₄A₄G)ₙ counterpart [1]. In contrast, DAPI binds to both curved and straight DNA sequences with comparable affinity but displays an additional cooperative, much weaker secondary binding site that is not observed for Hoechst 33258 [1]. This differential recognition of DNA topology distinguishes Hoechst 33258 from DAPI in applications involving intrinsically bent or curved DNA structures.

Curved DNA Binding Preference vs. DAPI
Head-to-head
7-fold higher affinity for curved (CA₄T₄G)ₙ vs. straight (CT₄A₄G)ₙ DNA; DAPI shows comparable affinity for both
Serves as a curvature-sensitive probe for DNA topology and chromatin architecture studies.
Equilibrium fluorescence binding with decamer multimers.
DNA Curvature Binding Affinity Fluorescence Equilibrium

Hoechst 33258 vs. Hoechst 33342: Reduced Cytotoxicity Profile

Multiple independent sources report that Hoechst 33258 exhibits lower inherent cytotoxicity compared to Hoechst 33342, particularly in mammalian cell culture systems [1]. This difference has significant implications for experimental protocols: Hoechst 33342 is generally preferred for live-cell staining due to its higher membrane permeability, whereas Hoechst 33258 is recommended for fixed-cell applications where minimizing cytotoxic interference is prioritized . Notably, the high chemotoxicity of Hoechst 33342 observed in certain studies has been noted to limit its utility in specific applications, such as chronic radioprotection studies [1].

Cytotoxicity Context vs. Hoechst 33342
Class-level
Reported lower inherent cytotoxicity in mammalian cell culture systems; Hoechst 33342 exhibits higher chemotoxicity in chronic exposure models
Supports fixed-cell protocols where minimizing residual dye interference is desired.
Qualitative difference; exact IC₅₀ ratios vary by cell type. Data to verify for specific cell lines.
Cytotoxicity Cell Viability DNA Damage

Hoechst 33258 Optimal Application Scenarios: Evidence-Based Use Cases for Procurement Decision-Making


Fixed-Cell Nuclear Counterstaining and DNA Content Analysis

Hoechst 33258 is the preferred choice for fixed-cell fluorescence microscopy and flow cytometric DNA content analysis where nuclear specificity must be maximized and cytoplasmic background minimized. The compound's superior nuclear DNA localization in V79 fibroblasts compared to Hoechst 33342 [6], combined with its lower inherent cytotoxicity profile [6], makes it particularly well-suited for immunohistochemistry, immunofluorescence co-staining, and propidium iodide exclusion assays in permeabilized or fixed cell preparations.

Super-Resolution Microscopy (SMLM/dSTORM) of Chromatin Architecture

Hoechst 33258 has been validated for single molecule localization microscopy (SMLM) applications including dSTORM, where it undergoes photoconversion from blue-emitting to green-emitting form upon 405 nm illumination, enabling high-quality DNA density map reconstruction in fixed mammalian cell nuclei and mitotic chromosomes [6]. The compound's non-intercalative minor groove binding mode preserves native chromatin structure during imaging, providing structural resolution unattainable with DNA intercalators that can distort the double helix [6].

DNA Sequence-Specific Binding Studies and AT-Tract Discrimination Assays

Investigators requiring discrimination between specific AT-rich DNA sequence motifs should select Hoechst 33258 based on its unique binding profile. The compound exhibits a 50-fold affinity difference between AATT and TATA sequences [6], binds preferentially to AATT over AAAA (unlike distamycin, netropsin, or berenil) [6], and demonstrates 6.7-fold greater overall sequence discrimination than DAPI across (A/T)₄ sites (200-fold vs. 30-fold Kₐ variation) . These properties make Hoechst 33258 the ligand of choice for DNase I footprinting calibration, minor groove recognition mechanism studies, and validation of computational DNA-ligand docking models.

Time-Course Flow Cytometry and Extended Imaging Sessions

For flow cytometry experiments requiring stable fluorescence signals over extended acquisition periods or time-course analyses, Hoechst 33258 provides superior temporal fluorescence stability compared to both Hoechst 33342 and DAPI [6]. This property is particularly valuable in apoptotic subpopulation discrimination, cell cycle analysis of asynchronous populations, and high-content screening workflows where signal drift across plates or time points must be minimized to ensure data reproducibility.

Curved DNA and Chromatin Topology Research

Hoechst 33258 exhibits a 7-fold binding preference for curved DNA sequences over straight DNA [6], making it a valuable probe for investigating DNA topology, intrinsically bent DNA regions, and chromatin architectural features. Unlike DAPI, which binds curved and straight DNA with comparable affinity, Hoechst 33258 provides a curvature-sensitive signal that can be exploited in equilibrium binding studies, footprinting assays, and biophysical characterization of sequence-dependent DNA bending.

Application
Selection Property
Validation Focus
Fixed-cell nuclear counterstaining and DNA content analysis
Nuclear localization specificity; lower reported cytotoxicity
Verify nuclear/cytoplasmic signal ratio in target cell type
Super-resolution microscopy (SMLM/dSTORM)
Photoconversion behavior under 405 nm illumination
Confirm DNA density map reconstruction quality in fixed nuclei
DNA sequence-specific binding and AT-tract discrimination
AATT > AAAA preference; broad Kₐ variation across (A/T)₄ sites
Validate sequence discrimination in DNase I footprinting assays
Time-course flow cytometry and high-content screening
Temporal fluorescence stability ranking
Monitor signal drift across acquisition time points
Curved DNA and chromatin topology research
Curved vs. straight DNA binding preference
Correlate binding signal with DNA curvature in equilibrium studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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